

# 1-Chloro-1-methylcyclohexane physical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Chloro-1-methylcyclohexane

Cat. No.: B1295254

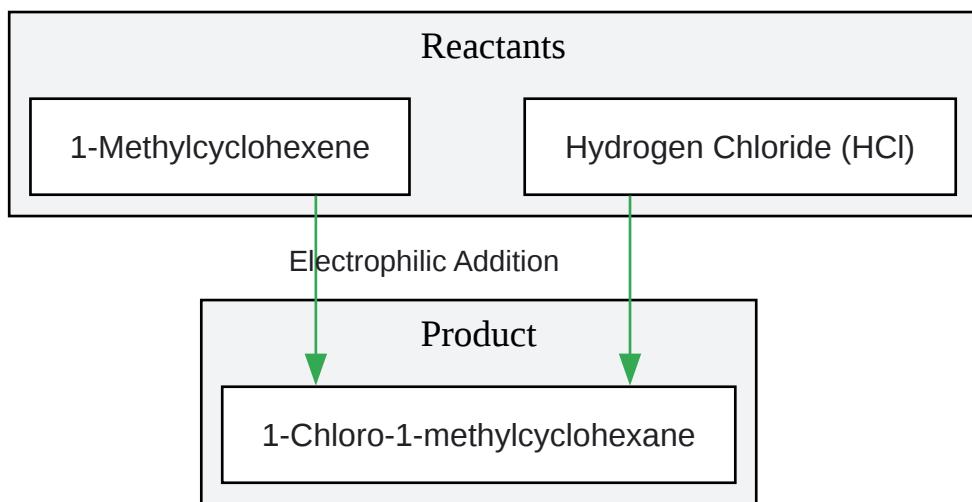
[Get Quote](#)

## An In-depth Technical Guide to the Physical Properties of 1-Chloro-1-methylcyclohexane

This technical guide provides a comprehensive overview of the core physical properties of **1-Chloro-1-methylcyclohexane** (CAS No. 931-78-2). The information is intended for researchers, scientists, and drug development professionals who utilize this compound as an intermediate in organic synthesis.<sup>[1]</sup> This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes a relevant synthetic pathway.

## Compound Overview

**1-Chloro-1-methylcyclohexane** is a chlorinated hydrocarbon characterized by a cyclohexane ring with both a chlorine atom and a methyl group attached to the first carbon position.<sup>[1]</sup> At room temperature, it exists as a colorless to pale yellow liquid with a distinct odor.<sup>[1]</sup> Its chemical reactivity, largely due to the chlorine atom, makes it a valuable intermediate in various nucleophilic substitution reactions.<sup>[1]</sup>


## Core Physical Properties

The physical characteristics of **1-Chloro-1-methylcyclohexane** have been determined through various analytical methods. The following table summarizes the key quantitative data available in the literature.

| Property             | Value                             | Units             | Notes / Reference                                                                                 |
|----------------------|-----------------------------------|-------------------|---------------------------------------------------------------------------------------------------|
| Molecular Formula    | C <sub>7</sub> H <sub>13</sub> Cl | -                 | [1][2][3][4][5][6][7]                                                                             |
| Molecular Weight     | 132.63                            | g/mol             | [2][3][4][5][6][8]                                                                                |
| Density              | 0.96 - 0.966                      | g/cm <sup>3</sup> | At 0 °C[2][4][9]                                                                                  |
| Boiling Point        | 148 - 159.4                       | °C                | At 760 mmHg;<br>reported values vary<br>(e.g., 152°C, 148-<br>151°C, 159.4°C).[2][3]<br>[4][9]    |
| Melting Point        | N/A                               | °C                | Not typically reported.<br>A triple point of -38.63<br>°C (234.52 K) has<br>been noted.[2][3][10] |
| Flash Point          | 38.4                              | °C                | [2][4][9][11]                                                                                     |
| Refractive Index     | 1.454                             | -                 | [2][4][9]                                                                                         |
| Vapor Pressure       | 3.3 ± 0.3                         | mmHg              | Predicted at 25°C.[9]                                                                             |
| Water Solubility     | Low                               | -                 | Described as having<br>low solubility in water.<br>[1]                                            |
| LogP (Octanol/Water) | 2.948                             | -                 | [2][4]                                                                                            |

## Synthetic Pathway Visualization

**1-Chloro-1-methylcyclohexane** is commonly synthesized via the hydrochlorination of 1-methylcyclohexene. This electrophilic addition reaction follows Markovnikov's rule, where the chloride anion attacks the more substituted carbon of the double bond after protonation, leading to the formation of the tertiary alkyl halide.



[Click to download full resolution via product page](#)

Synthesis of **1-Chloro-1-methylcyclohexane**.

## Experimental Protocols

The accurate determination of physical properties is critical for the application of any chemical compound. The following sections detail standard laboratory protocols for measuring the key properties of liquid samples like **1-Chloro-1-methylcyclohexane**.

### Determination of Density

The density of a liquid is its mass per unit volume and can be determined with high accuracy using common laboratory equipment.

Methodology:

- Mass of Empty Container: Obtain a clean, dry measuring cylinder or pycnometer (density bottle). Place it on a calibrated electronic balance and tare the balance to zero, or record the mass of the empty container ( $m_1$ ).[\[12\]](#)[\[13\]](#)
- Volume and Mass of Liquid: Carefully pour a known volume of **1-Chloro-1-methylcyclohexane** into the measuring cylinder (e.g., 25 mL). For higher accuracy, use a pycnometer filled to its calibrated volume. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[\[12\]](#)

- Mass of Filled Container: Place the container with the liquid onto the balance and record the total mass ( $m_2$ ).[\[12\]](#)
- Calculation: The mass of the liquid (m) is calculated as  $m = m_2 - m_1$ . The density ( $\rho$ ) is then determined using the formula:
  - $\rho = \text{mass} / \text{volume}$ [\[12\]](#)[\[14\]](#)
- Replication: For improved reliability, it is recommended to repeat the measurement multiple times and calculate an average value.[\[12\]](#)[\[15\]](#)

## Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[16\]](#) It is a key indicator of a substance's purity.

Methodology (Micro-Boiling Point / Capillary Method):

- Apparatus Setup: Place a small amount (a few milliliters) of **1-Chloro-1-methylcyclohexane** into a small test tube or fusion tube.[\[17\]](#)[\[18\]](#)
- Capillary Tube: Take a glass capillary tube and seal one end by heating it in a flame.[\[17\]](#) Place the sealed capillary tube, open end down, into the liquid in the test tube.[\[17\]](#)
- Heating: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum heating block).[\[17\]](#)[\[19\]](#)
- Observation: Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[\[19\]](#) When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[\[19\]](#)
- Measurement: Stop heating at this point. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[\[16\]](#)[\[19\]](#)

## Determination of Refractive Index

The refractive index measures how much the path of light is bent when it enters the substance. [20] It is a fundamental property used for identifying and assessing the purity of liquid samples.

Methodology (Abbe Refractometer):

- Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water or a standard of known refractive index.
- Sample Application: Place a few drops of **1-Chloro-1-methylcyclohexane** onto the surface of the lower prism of the refractometer.
- Measurement: Close the prisms carefully. Light is passed through the liquid layer.[20] While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
- Reading: Read the refractive index value directly from the instrument's scale. Most refractometers also measure the temperature, which should be recorded as the refractive index is temperature-dependent.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 931-78-2: 1-Chloro-1-methylcyclohexane | CymitQuimica [cymitquimica.com]
- 2. Cyclohexane,1-chloro-1-methyl- | CAS#:931-78-2 | Chemsric [chemsrc.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. 1-CHLORO-1-METHYLCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]
- 7. 1-Chloro-1-methylcyclohexane [webbook.nist.gov]

- 8. 1-Chloro-1-methylcyclohexane | C7H13Cl | CID 136732 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. 1-Chloro-1-methylcyclohexane [webbook.nist.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: Boiling Points - Concept [jove.com]
- 17. byjus.com [byjus.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. Refractive index - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [1-Chloro-1-methylcyclohexane physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295254#1-chloro-1-methylcyclohexane-physical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)